Lipophilicity (XLogP3-AA) Comparison: N1-Ethyl C5-Butanamine Regioisomer vs. N1-Butanamine Unsubstituted Analog
The target compound (N1-ethyl, C5-butanamine regioisomer) exhibits a computed XLogP3-AA of 0.4 [1], whereas the regioisomeric analog 4-(1H-1,2,4-triazol-1-yl)butan-1-amine (N1-butanamine, no N-ethyl) has an ACD/LogP of -0.92 . This represents a >1.3 log unit increase in lipophilicity for the target compound, indicating significantly higher predicted membrane permeability and altered distribution characteristics.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | 4-(1H-1,2,4-triazol-1-yl)butan-1-amine (ACD/LogP = -0.92) |
| Quantified Difference | ΔLogP ≈ +1.32 |
| Conditions | Computed values; XLogP3-AA for target (PubChem), ACD/LogP for comparator (ChemSpider) |
Why This Matters
Higher lipophilicity can favor blood-brain barrier penetration or intracellular target engagement, but requires careful consideration of overall lipophilic ligand efficiency (LLE) in lead optimization; this data point allows informed selection over the more polar N1-substituted congener.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 64060212, 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-1-amine. XLogP3-AA value. https://pubchem.ncbi.nlm.nih.gov/compound/1340496-07-2. Accessed 02 May 2026. View Source
